molecular formula C5H5BrF2N2O B13915516 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole

4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole

Cat. No.: B13915516
M. Wt: 227.01 g/mol
InChI Key: NMECJUJJENNFIU-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Introduction of the difluoromethoxy group: This step involves the reaction of the brominated pyrazole with a difluoromethylating agent, such as difluoromethyl ether, under suitable conditions.

    Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling reactions: Catalysts such as palladium or nickel, along with appropriate ligands and solvents, are used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole can be compared with other similar compounds, such as:

    4-Bromo-3-(difluoromethoxy)benzoate: This compound has a similar structure but with a benzoate group instead of a pyrazole ring.

    4-Bromo-3-fluorophenol: This compound contains a fluorophenol group instead of a difluoromethoxy group.

    Trifluoromethyl-substituted pyrazoles: These compounds have a trifluoromethyl group instead of a difluoromethoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C5H5BrF2N2O

Molecular Weight

227.01 g/mol

IUPAC Name

4-bromo-3-(difluoromethoxy)-1-methylpyrazole

InChI

InChI=1S/C5H5BrF2N2O/c1-10-2-3(6)4(9-10)11-5(7)8/h2,5H,1H3

InChI Key

NMECJUJJENNFIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC(F)F)Br

Origin of Product

United States

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